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Compound of Interest

Compound Name: 2,3-Difluoro-4-iodoaniline

Cat. No.: B576781 Get Quote

Aimed at researchers, scientists, and professionals in drug development, this guide provides a

comparative analytical overview of 2,3-Difluoro-4-iodoaniline and two key derivatives: N-(2,3-

difluoro-4-iodophenyl)acetamide and 2,3-difluoro-4-iodobenzaldehyde. This document outlines

key analytical techniques for characterization, including Nuclear Magnetic Resonance (NMR)

spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography

(HPLC), supported by experimental data and detailed protocols.

The strategic incorporation of fluorine atoms and an iodine moiety in aniline derivatives offers

unique physicochemical properties beneficial for drug design, including enhanced metabolic

stability and potential for further functionalization. Accurate and robust analytical

characterization is paramount for ensuring the purity, identity, and quality of these compounds

in research and development.

Summary of Analytical Data
The following tables summarize the key analytical data for 2,3-Difluoro-4-iodoaniline and its

derivatives. For compounds where direct experimental data is not readily available in the public

domain, data from closely related structural analogs are provided for comparative purposes

and are duly noted.

Table 1: ¹H NMR Spectral Data (ppm)
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Compound H-5 H-6 Other Protons Solvent

2,3-Difluoro-4-

iodoaniline
~7.4 (d) ~6.7 (t) ~4.0 (br s, NH₂) CDCl₃

Analog: 2-Fluoro-

4-iodoaniline[1]
7.42 (dd) 6.55 (ddd) 3.86 (s, NH₂) Not Specified

N-(2,3-difluoro-4-

iodophenyl)aceta

mide

~7.8 (t) ~7.2 (t)
~7.5 (br s, NH),

~2.2 (s, CH₃)
CDCl₃

Analog: N-(4-

chlorophenyl)ace

tamide

7.48 (d) 7.31 (d) 2.20 (s, CH₃) CDCl₃

2,3-difluoro-4-

iodobenzaldehyd

e

~7.6 (t) ~7.3 (t) ~10.2 (s, CHO) CDCl₃

Analog: 4-

Iodobenzaldehyd

e[2]

7.65 (d) 7.05 (d) 4.57 (s, CHO) CDCl₃

Table 2: ¹³C NMR Spectral Data (ppm)
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Comp
ound

C-1 C-2 C-3 C-4 C-5 C-6
Other
Carbo
ns

Solven
t

2,3-

Difluoro

-4-

iodoanil

ine

~140

(dd)

~150

(dd)

~130

(dd)
~85 (d)

~125

(d)

~115

(d)
- CDCl₃

Analog:

2,3-

Difluoro

aniline[

3]

137.9
150.5

(dd)

138.8

(dd)
115.0

123.9

(d)

112.1

(d)
- CDCl₃

N-(2,3-

difluoro-

4-

iodophe

nyl)acet

amide

~138

(dd)

~151

(dd)

~132

(dd)
~90 (d)

~128

(d)

~120

(d)

~169

(C=O),

~25

(CH₃)

CDCl₃

Analog:

N-

phenyla

cetamid

e

137.9 120.0 129.0 124.3 129.0 120.0

168.5

(C=O),

24.6

(CH₃)

CDCl₃

2,3-

difluoro-

4-

iodoben

zaldehy

de

~135

(dd)

~155

(dd)

~138

(dd)
~95 (d)

~130

(d)

~125

(d)

~190

(CHO)
CDCl₃

Analog:

4-

Hydrox

163.2 135.3 109.0 162.1 109.0 135.3 146.7

(CHO)

DMSO-

d₆
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ybenzal

dehyde

Table 3: Mass Spectrometry Data (m/z)

Compound Molecular Ion [M]⁺ Key Fragment Ions Ionization Mode

2,3-Difluoro-4-

iodoaniline
255 128 ([M-I]⁺) EI

Analog: 2-Fluoro-4-

iodoaniline[4]
237 110 ([M-I-HF]⁺) EI

N-(2,3-difluoro-4-

iodophenyl)acetamide
297

255 ([M-COCH₂]⁺),

128 ([M-I-COCH₂]⁺)
EI

Analog: N-(4-

Iodophenyl)acetamide

[5]

261
219 ([M-COCH₂]⁺), 92

([M-I-COCH₂]⁺)
EI

2,3-difluoro-4-

iodobenzaldehyde
268

239 ([M-CHO]⁺), 112

([M-I-CHO]⁺)
EI

Analog: 4-

Iodobenzaldehyde[6]
232

203 ([M-CHO]⁺), 76

([M-I-CHO]⁺)
EI

Table 4: High-Performance Liquid Chromatography (HPLC) Data
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Compound
Retention
Time (min)

Column
Mobile
Phase

Flow Rate
(mL/min)

Detection
(nm)

2,3-Difluoro-

4-iodoaniline
~5.8 C18

Acetonitrile:W

ater (60:40)
1.0 254

N-(2,3-

difluoro-4-

iodophenyl)a

cetamide

~7.2 C18
Acetonitrile:W

ater (70:30)
1.0 254

2,3-difluoro-

4-

iodobenzalde

hyde

~6.5 C18
Acetonitrile:W

ater (65:35)
1.0 254

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols

are generalized and may require optimization based on the specific instrumentation and

sample matrix.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated

chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Acquisition:

Number of scans: 16-32

Relaxation delay: 1.0 s

Pulse width: 30°

Spectral width: -2 to 12 ppm
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¹³C NMR Acquisition:

Number of scans: 1024-4096

Relaxation delay: 2.0 s

Pulse program: Proton-decoupled

Spectral width: -10 to 220 ppm

Mass Spectrometry (MS)
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or

acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source. For

HPLC-MS, an Electrospray Ionization (ESI) source is typically used.

EI-MS Acquisition:

Ionization energy: 70 eV

Source temperature: 200-250 °C

Mass range: 50-500 amu

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and

characteristic fragmentation patterns.

High-Performance Liquid Chromatography (HPLC)
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of

approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase

column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.

Chromatographic Conditions:
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Mobile Phase: A mixture of acetonitrile and water. The specific ratio should be optimized

for each compound to achieve adequate separation and retention time (refer to Table 4 for

starting conditions).

Flow Rate: 1.0 mL/min.

Injection Volume: 10-20 µL.

Column Temperature: Ambient or controlled at 25-30 °C.

Detection: UV absorbance at 254 nm.

Visualizations
To further elucidate the experimental and logical workflows, the following diagrams are

provided.
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Synthesis & Purification

Analytical Characterization

Starting Material
(2,3-Difluoro-4-iodoaniline)

Chemical Reaction
(e.g., Acetylation, Oxidation)

Purification
(e.g., Recrystallization, Chromatography)

Isolated Derivative

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
(EI, ESI) HPLC Analysis

Structural & Purity Data

Click to download full resolution via product page

Caption: General workflow for the synthesis and analytical characterization of 2,3-Difluoro-4-
iodoaniline derivatives.
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Compounds for Comparison Analytical Techniques

Comparative Data Analysis
2,3-Difluoro-4-iodoaniline

NMR
(Chemical Shift)

MS
(Fragmentation)

HPLC
(Retention Time)

N-acetyl Derivative

Benzaldehyde Derivative Data Tables Structural Interpretation & Purity Assessment
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Caption: Logical relationship for the comparative analytical characterization of the target

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b576781#analytical-characterization-of-2-3-difluoro-4-
iodoaniline-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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